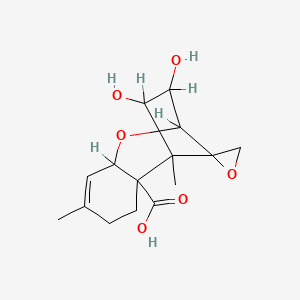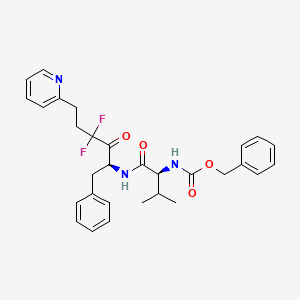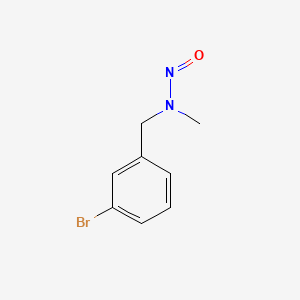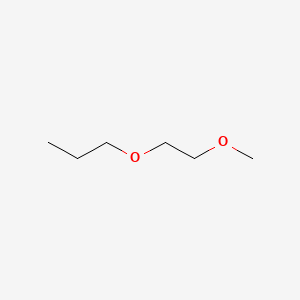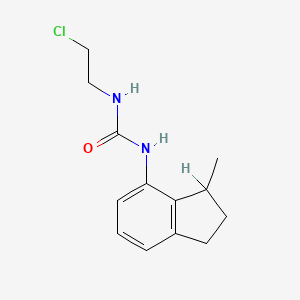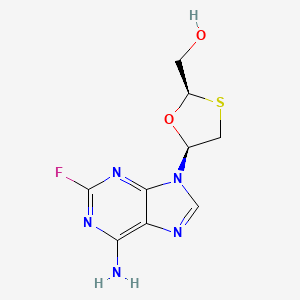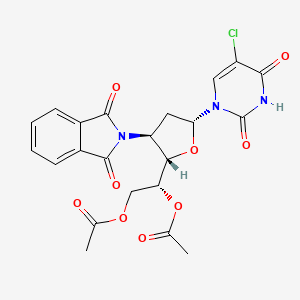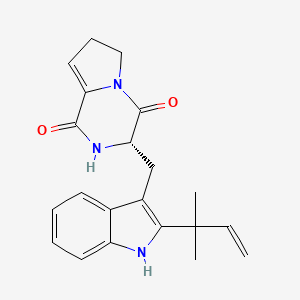
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)-: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrrolo-pyrazine core and an indole moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo-pyrazine core.
Introduction of the Indole Moiety: The indole group is introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Functionalization: The final step involves the functionalization of the molecule to introduce the desired substituents, such as the 1,1-dimethyl-2-propenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
化学反应分析
Types of Reactions
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar structural features.
1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: These compounds share some structural similarities and are studied for their cytotoxic properties.
Uniqueness
Pyrrolo(1,2-a)pyrazine-1,4-dione, 3-((2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)methyl)-2,3,6,7-tetrahydro-, (S)- is unique due to its specific combination of a pyrrolo-pyrazine core and an indole moiety, which imparts distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
41222-64-4 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(3S)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C21H23N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-10,16,22H,1,7,11-12H2,2-3H3,(H,23,25)/t16-/m0/s1 |
InChI 键 |
JYWYHBYADQANKH-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC=C4C(=O)N3 |
规范 SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


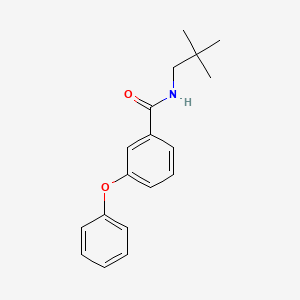
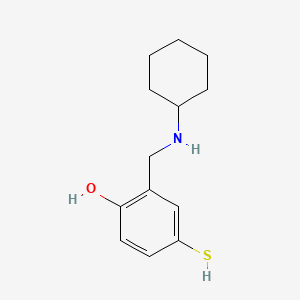
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)

